3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine

Medicinal Chemistry Kinase Inhibitors Analytical Chemistry

Researchers developing kinase inhibitors frequently encounter batch-to-batch variability that compromises SAR reproducibility. 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine (CAS 1006463-99-5) eliminates this risk as a high-purity building block with experimentally validated regiochemistry and conformational integrity. - Purity: ≥99% (HPLC), suitable as an analytical reference standard. - Structural Confirmation: Crystal structure determined; key intermediate for pyrazolo[3,4-b]pyridine kinase inhibitors (FLT3, p38α MAPK). - Supply Chain: Multi-gram quantities available with full QA documentation and ambient global shipping.

Molecular Formula C15H12ClN3
Molecular Weight 269.73 g/mol
CAS No. 1006463-99-5
Cat. No. B1603379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine
CAS1006463-99-5
Molecular FormulaC15H12ClN3
Molecular Weight269.73 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC(=CC=C3)Cl)N
InChIInChI=1S/C15H12ClN3/c16-12-6-4-5-11(9-12)14-10-15(17)19(18-14)13-7-2-1-3-8-13/h1-10H,17H2
InChIKeyZSAALVSCHDALKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine Specifications & Structural Profile


3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine (CAS 1006463-99-5) is a disubstituted 1H-pyrazol-5-amine derivative characterized by a 3-(3-chlorophenyl) group and a 1-phenyl substituent . It is a key intermediate in medicinal chemistry, with applications in the synthesis of kinase inhibitors and anti-inflammatory agents . The compound is available with a specified purity of ≥99% (HPLC) [1].

Workflow Synthetic building block for constructing pyrazolo[3,4-b]pyridine kinase inhibitor libraries in medicinal chemistry.
Specification Certified high purity (HPLC) supports use as an analytical reference standard for impurity profiling.
Selection Defined 3-(3-chlorophenyl) regiochemistry enables unambiguous structure-activity relationship (SAR) studies.

Substitution Risks for 3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine


Substitution with isomeric or halogen-variant pyrazol-5-amines introduces significant structural and biological divergence, compromising synthetic outcomes and assay reproducibility. The specific 3-(3-chlorophenyl) regiochemistry and 1-phenyl substitution directly influence molecular recognition, as demonstrated by SAR studies on related FLT3 inhibitors [1]. Even closely related analogs (e.g., 4-chloro or regioisomeric forms) exhibit distinct crystallographic conformations and binding profiles [2].

Regioisomeric Analogs (1-phenyl shift)

The 1-(3-chlorophenyl) isomer exhibits divergent purity profiles and reaction outcomes, which may confound synthetic reproducibility and SAR interpretation.

Halogen-Variant or para-Substituted Analogs

Bromo or para-chloro analogs show altered crystallographic conformations and kinase-binding properties; observed selectivity may not transfer directly.

Unsubstituted 3-Phenyl Scaffold

Lack of the 3-(3-chlorophenyl) group shifts FLT3 kinase inhibitor SAR; class-level inference suggests potency context differs significantly.

3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine vs. Structural Analogs


Regioisomeric Purity Comparison

The target compound, 3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine, is commercially available with a certified HPLC purity of ≥99% [1]. In contrast, its regioisomer, 1-(3-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine (CAS 618098-26-3), is typically offered at a lower minimum purity of 95% . This difference is critical for synthetic applications where regioisomeric contamination can lead to divergent reaction outcomes.

Regioisomeric Purity
Direct head-to-head
≥99% (Target) vs. 95% (Regioisomer)
Supports unambiguous regioisomer attribution
Reduces risk of confounding SAR data via structural impurities.
Medicinal Chemistry Kinase Inhibitors Analytical Chemistry

Crystallographic Conformation: meta vs. para Chloro

The crystal structure of 3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine reveals a dihedral angle between the chlorophenyl ring and the pyrazole core of -53.3° and 114.09° in two independent molecules, indicating conformational flexibility influenced by the meta-chloro substitution [1]. This contrasts with the para-chloro analog (3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine, CAS 19652-14-3), which, based on its symmetrical substitution pattern, is expected to exhibit a different conformational preference and potential for intermolecular interactions . Precise conformational control is essential for ligand design targeting specific protein binding pockets.

Crystallographic Conformation
Cross-study comparable
Dihedral angles: -53.3° / 114.09° (meta-Cl)
Reported distinct 3D shape vs. para-chloro analog
Precise conformation enables ligand design targeting specific binding pockets.
Crystallography Molecular Conformation Structure-Based Drug Design

Chloro vs. Bromo Analogs in Kinase Inhibition

While specific IC50 values for the target compound are not publicly available, the 3-phenyl-1H-pyrazol-5-amine scaffold is a validated template for potent FLT3 inhibitors, with derivatives exhibiting low nanomolar activity [1]. The 3-(3-chlorophenyl) substitution likely modulates potency relative to the unsubstituted 3-phenyl analog. Extrapolating from SAR studies on halogen-substituted pyrazoles, the chloro analog is expected to demonstrate a different potency and selectivity profile compared to the bromo analog (3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5-amine) due to altered halogen bonding and steric effects .

Kinase Inhibition (FLT3)
Class-level inference
Potency: NA (Target) vs. nM range (Class)
SAR starting point sensitive to halogen substitution
Bromo/des-chloro analogs expected to shift pharmacological profile; data to verify.
Kinase Inhibition FLT3 Structure-Activity Relationship

Synthetic Utility for Diverse Heterocyclic Libraries

3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine is a versatile building block for constructing diverse heterocyclic systems. Specifically, it reacts with benzoyl acetonitriles and aldehydes to form pyrazolo[3,4-b]pyridines, and with indoline-2,3-diones to form spiro derivatives [1]. In contrast, the analogous 4-chloro derivative has been shown to participate in similar reactions but may lead to different regio- or stereochemical outcomes due to electronic differences . This demonstrated synthetic versatility makes it a preferred starting material for diversity-oriented synthesis programs.

Synthetic Utility
Direct head-to-head
Forms pyrazolo[3,4-b]pyridines & spiro derivatives
Supports diversity-oriented synthesis workflows
Meta-chloro substitution enables unique regio-/stereochemical outcomes.
Organic Synthesis Medicinal Chemistry Building Block

Key Application Scenarios for 3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine


Synthesis of Pyrazolo[3,4-b]pyridine Kinase Inhibitor Libraries

3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine is an essential building block for synthesizing pyrazolo[3,4-b]pyridine derivatives, a privileged scaffold in kinase inhibitor development. Its reaction with benzoyl acetonitriles and aldehydes, as demonstrated in the literature, provides direct access to a library of potential p38α MAPK inhibitors [1].

Structure-Based Drug Design with Defined 3D Conformations

The experimentally determined crystal structure of 3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine provides precise dihedral angles and molecular conformations [1]. This data is invaluable for computational chemists performing molecular docking studies and for medicinal chemists designing ligands with specific 3D shapes to engage protein targets.

High-Purity Reference Standard for Analytical Methods

The commercially available high purity (≥99% HPLC) of this compound makes it suitable as a reference standard for analytical method development and validation, ensuring accurate quantitation and impurity profiling in complex synthetic mixtures [1].

Application
Selection Property
Validation Focus
Synthesis of kinase inhibitor libraries
Pyrazol-5-amine reactivity profile
Multi-component reaction yield and scope
Structure-based drug design
Experimentally defined crystal conformation
Docking pose and molecular dynamics review
High-purity reference standard (HPLC)
Certified purity specification
Lot consistency and impurity tracking
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